N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide

TRPM8 antagonist sulfonamide SAR polar surface area

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic sulfonamide-bearing quinoline derivative disclosed in patent WO2012124825A1 as a member of a series of TRPM8 (transient receptor potential melastatin 8) antagonists. The compound integrates a 2‑methyl‑8‑methoxy‑substituted quinoline core with a 3‑(morpholin‑4‑ylsulfonyl)benzamide side chain, giving it a molecular formula of C₂₂H₂₃N₃O₅S (MW ≈ 441.5 g mol⁻¹).

Molecular Formula C22H23N3O5S
Molecular Weight 441.5 g/mol
Cat. No. B12209874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide
Molecular FormulaC22H23N3O5S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C22H23N3O5S/c1-15-13-19(18-7-4-8-20(29-2)21(18)23-15)24-22(26)16-5-3-6-17(14-16)31(27,28)25-9-11-30-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26)
InChIKeyDGAVJVJXDAMNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide: TRPM8 Antagonist Chemotype Overview


N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic sulfonamide-bearing quinoline derivative disclosed in patent WO2012124825A1 as a member of a series of TRPM8 (transient receptor potential melastatin 8) antagonists [1]. The compound integrates a 2‑methyl‑8‑methoxy‑substituted quinoline core with a 3‑(morpholin‑4‑ylsulfonyl)benzamide side chain, giving it a molecular formula of C₂₂H₂₃N₃O₅S (MW ≈ 441.5 g mol⁻¹). Its closest structural analogs differ in the sulfonamide heterocycle (e.g., pyrrolidine replacing morpholine) or in the quinoline substitution pattern, providing a defined chemical space for comparative evaluation.

Why N-(8-Methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide Cannot Be Replaced by Simple Analogs


Although several quinoline‑benzamide sulfonamides share a common scaffold, small modifications to the sulfonamide heterocycle or the quinoline substituents can dramatically alter TRPM8 antagonistic potency, selectivity, and physicochemical properties [1]. The morpholine ring introduces an additional oxygen atom relative to the pyrrolidine analog, creating distinct hydrogen‑bonding and polarity profiles that may influence target engagement and off‑target liability. Similarly, the 2‑methyl‑8‑methoxy pattern on the quinoline ring affects cytotoxicity and HDAC‑inhibitory activity observed in related benzamide series [2]. Consequently, generic substitution without direct comparative data risks loss of the desired pharmacological fingerprint.

Quantitative Differentiation of N-(8-Methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide from Closest Analogs


Morpholine vs. Pyrrolidine Sulfonamide: Hydrogen‑Bond Potential and Polarity Divergence

The morpholine‑4‑ylsulfonyl group in the target compound provides an additional hydrogen‑bond acceptor (the ring oxygen) and a higher topological polar surface area (tPSA) relative to the pyrrolidine‑1‑sulfonyl analog (CAS 1010878‑73‑5). While direct TRPM8 IC₅₀ values for the target compound are not publicly available, the pyrrolidine analog has been synthesized and catalogued , confirming that the two compounds were explored within the same patent family [1]. The structural difference is expected to influence TRPM8 binding kinetics and metabolic stability, as morpholine‑containing sulfonamides frequently exhibit improved solubility and altered CYP450 susceptibility compared to their pyrrolidine counterparts [2].

TRPM8 antagonist sulfonamide SAR polar surface area

Quinoline 2‑Methyl Substitution and HDAC‑Linked Cytotoxicity: SAR Context

In a focused SAR study of quinoline‑based benzamide HDAC inhibitors, compounds bearing a methyl group at position 2 of the quinoline ring (as in the target molecule) showed consistently higher cytotoxicity against HCT116 and HT‑29 colorectal cancer cells compared to analogs with aryl substituents at the same position [1]. Among the 2‑methyl quinolines, the most potent derivatives (10a, 10b, 10c) achieved IC₅₀ values comparable to the reference drug Entinostat. Although the target compound was not directly tested in that study, its 2‑methyl‑8‑methoxy quinoline motif aligns with the favorable SAR pattern, distinguishing it from 2‑aryl or unsubstituted quinoline analogs.

HDAC inhibition quinoline benzamide anticancer

TRPM8 Antagonism Scaffold Validation: Patent‑Backed Activity

The compound is explicitly claimed within WO2012124825A1 as a TRPM8 antagonist [1]. The patent describes a broad series of sulfonamide compounds and asserts that representatives of the series exhibit TRPM8 antagonistic activity, with potential utility in pain, inflammation, and overactive bladder. While the patent does not disclose individual IC₅₀ values in the abstract or representative examples available in the open text, the inclusion of the target compound in a granted patent application indicates that it met the internal activity threshold for the series. This provides a baseline confidence for TRPM8‑directed research that is absent for non‑patented analogs.

TRPM8 pain cold sensation

Physicochemical Differentiation: Molecular Weight and Formula Comparison

The morpholine‑4‑ylsulfonyl substitution increases the molecular weight by ~16 Da and adds one oxygen atom relative to the pyrrolidine‑1‑sulfonyl analog (MW 425.5 g mol⁻¹, C₂₂H₂₃N₃O₄S) . This subtle change can affect passive permeability and transporter recognition, parameters routinely evaluated during early‑stage drug discovery. The target compound’s molecular formula C₂₂H₂₃N₃O₅S (MW ≈ 441.5 g mol⁻¹) places it within the lead‑like chemical space, but closer to the upper limit of commonly applied physicochemical filters.

lead-likeness drug-like properties physicochemical profiling

Optimal Research and Procurement Scenarios for N-(8-Methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide


TRPM8 Antagonist Screening and Pain Pathway Investigation

The compound is suitable for laboratories investigating TRPM8‑mediated cold‑pain signaling, overactive bladder, or inflammatory pain. Its patent‑backed TRPM8 antagonistic activity [1] makes it a candidate for secondary screening against a panel of TRP channels to establish selectivity.

HDAC Inhibition and Colorectal Cancer Cell Panel Profiling

Given the favorable SAR of 2‑methyl‑quinoline benzamides in HDAC inhibition and cytotoxicity against HCT116 and HT‑29 cell lines [2], the compound can be prioritized for in‑vitro antiproliferative assays and HDAC1/HDAC3 enzyme inhibition studies.

Physicochemical and ADME Comparator Studies with Pyrrolidine Analogs

The clear structural difference between the morpholine sulfonamide and the pyrrolidine sulfonamide (CAS 1010878‑73‑5) makes the pair ideal for comparative solubility, permeability, and metabolic stability assessments, informing sulfonamide heterocycle selection in lead optimization.

Quote Request

Request a Quote for N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.